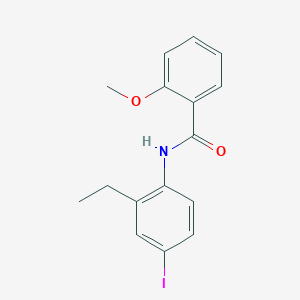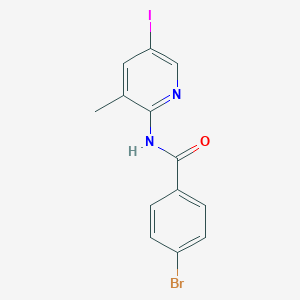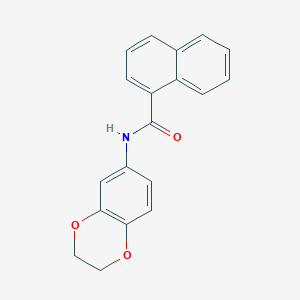
4-(2,5-Dichlorophenyl)sulfonylmorpholine
Vue d'ensemble
Description
4-(2,5-Dichlorophenyl)sulfonylmorpholine, also known as DCM, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DCM is a sulfonylurea derivative that has been shown to exhibit potent hypoglycemic and anti-inflammatory properties. In
Applications De Recherche Scientifique
4-(2,5-Dichlorophenyl)sulfonylmorpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent hypoglycemic activity by stimulating insulin secretion and improving glucose uptake in peripheral tissues. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been investigated for its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dichlorophenyl)sulfonylmorpholine involves the activation of the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, which leads to the depolarization of the cell membrane and subsequent insulin secretion. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to exhibit potent hypoglycemic and anti-inflammatory effects in various animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. In addition, 4-(2,5-Dichlorophenyl)sulfonylmorpholine has been shown to reduce oxidative stress and improve mitochondrial function in various tissues. 4-(2,5-Dichlorophenyl)sulfonylmorpholine has also been investigated for its potential effects on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,5-Dichlorophenyl)sulfonylmorpholine in lab experiments is its potent hypoglycemic and anti-inflammatory effects, which make it a promising candidate for the treatment of various diseases. 4-(2,5-Dichlorophenyl)sulfonylmorpholine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 4-(2,5-Dichlorophenyl)sulfonylmorpholine in lab experiments is its potential toxicity, which requires careful monitoring and dose optimization.
Orientations Futures
There are several future directions for research on 4-(2,5-Dichlorophenyl)sulfonylmorpholine. One area of focus is the development of more potent and selective 4-(2,5-Dichlorophenyl)sulfonylmorpholine analogs that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of focus is the investigation of the potential applications of 4-(2,5-Dichlorophenyl)sulfonylmorpholine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate the molecular mechanisms underlying the hypoglycemic and anti-inflammatory effects of 4-(2,5-Dichlorophenyl)sulfonylmorpholine, which may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Conclusion:
In conclusion, 4-(2,5-Dichlorophenyl)sulfonylmorpholine is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 4-(2,5-Dichlorophenyl)sulfonylmorpholine exhibits potent hypoglycemic and anti-inflammatory properties and has been investigated for its potential applications in the treatment of various diseases. The synthesis method of 4-(2,5-Dichlorophenyl)sulfonylmorpholine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with morpholine in the presence of a base, and the resulting product is purified through recrystallization. While 4-(2,5-Dichlorophenyl)sulfonylmorpholine has several advantages for lab experiments, its potential toxicity requires careful monitoring and dose optimization. Future research on 4-(2,5-Dichlorophenyl)sulfonylmorpholine may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Propriétés
Numéro CAS |
74832-74-9 |
|---|---|
Formule moléculaire |
C10H11Cl2NO3S |
Poids moléculaire |
296.17 g/mol |
Nom IUPAC |
4-(2,5-dichlorophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
Clé InChI |
VAEORJTUYUNIEB-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)